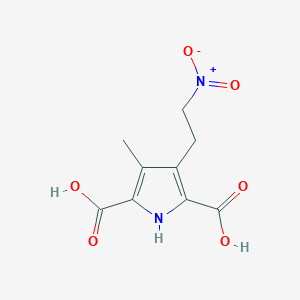
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a methyl group, a nitroethyl group, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor, followed by the introduction of the nitroethyl group through a Michael addition reaction. The final steps involve the oxidation of intermediate compounds to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of aminoethyl derivatives.
Substitution: The methyl and nitroethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitroacetic acid derivatives.
Reduction: Aminoethyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Another compound with a nitroethyl group, but with an indole ring instead of a pyrrole ring.
4-(2-nitroethyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with only one carboxylic acid group.
Uniqueness
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyrrole ring
Biological Activity
3-Methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its antibacterial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14N2O6
- CAS Number : 132281-85-7
- Molecular Weight : 258.25 g/mol
Recent studies have highlighted the compound's role as a quorum sensing (QS) inhibitor , which is crucial in combating antibiotic resistance, particularly in Pseudomonas aeruginosa. QS is a bacterial communication system that regulates gene expression in response to population density. By inhibiting this process, the compound can reduce virulence factors associated with biofilm formation and antibiotic resistance.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against Pseudomonas aeruginosa. The compound was shown to:
- Inhibit biofilm formation.
- Reduce production of QS-related virulence factors such as pyocyanin and rhamnolipid.
- Enhance the efficacy of existing antibiotics like gentamycin and piperacillin when used in combination therapies.
Case Study: Efficacy Against Pseudomonas aeruginosa
A notable study demonstrated that at concentrations of 0.50 mg/mL, 0.75 mg/mL, and 1.00 mg/mL, the compound significantly reduced QS-related virulence factors and biofilm formation without inhibiting bacterial growth directly. The architectural disruption of biofilms was confirmed using scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .
Research Findings
| Study | Findings |
|---|---|
| Liu et al., 2024 | PT22 (1H-pyrrole-2,5-dicarboxylic acid) significantly increased survival rates in Galleria mellonella when combined with antibiotics. |
| Wang et al., 2024 | Demonstrated that PT22 reduced elastase activity and inhibited protease activities in Pseudomonas aeruginosa. |
| Dahibhate et al., 2022 | Confirmed the compound's ability to enhance the susceptibility of Pseudomonas aeruginosa to traditional antibiotics through QS inhibition. |
Potential Applications
The findings suggest that this compound could be developed into a novel therapeutic agent for treating chronic infections caused by antibiotic-resistant bacteria. Its role as a QS inhibitor opens avenues for new treatment strategies targeting biofilm-associated infections.
Properties
Molecular Formula |
C9H10N2O6 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H10N2O6/c1-4-5(2-3-11(16)17)7(9(14)15)10-6(4)8(12)13/h10H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DBJSZXFEQIHQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1CC[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















